2,2,2-Trifluoroethyl phosphate

Enzymology Biochemical Assay Calcineurin Substrate

2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4), also known as 2,2,2-trifluoroethyl dihydrogen phosphate, is an organophosphate compound with the molecular formula C₂H₄F₃O₄P and a molecular weight of 180.02 g/mol. It serves as the monoester analog to the industrially significant tris(2,2,2-trifluoroethyl) phosphate (TFEP/TFP) and is characterized as a colorless to pale yellow liquid that is soluble in polar solvents such as water and alcohols.

Molecular Formula C2H4F3O4P
Molecular Weight 180.02 g/mol
CAS No. 2805-15-4
Cat. No. B1216260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoroethyl phosphate
CAS2805-15-4
Synonyms2,2,2-trifluoroethyl phosphate
Molecular FormulaC2H4F3O4P
Molecular Weight180.02 g/mol
Structural Identifiers
SMILESC(C(F)(F)F)OP(=O)(O)O
InChIInChI=1S/C2H4F3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8)
InChIKeyDRVMZMGCPWFDBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4): Foundational Data for Strategic Procurement in Advanced Battery and Biomedical Research


2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4), also known as 2,2,2-trifluoroethyl dihydrogen phosphate, is an organophosphate compound with the molecular formula C₂H₄F₃O₄P and a molecular weight of 180.02 g/mol [1]. It serves as the monoester analog to the industrially significant tris(2,2,2-trifluoroethyl) phosphate (TFEP/TFP) and is characterized as a colorless to pale yellow liquid that is soluble in polar solvents such as water and alcohols . While it shares the trifluoroethyl group with its triester counterpart, its distinct dihydrogen phosphate moiety confers unique reactivity, including the ability to be hydrolyzed by the enzyme calcineurin [1], positioning it as a specialized substrate in biochemical assays and a building block in organic synthesis.

Product Type Monoester organophosphate building block
Selection Context Calcineurin substrate probe; triester analog reference standard

Beyond Generic Organophosphates: Why 2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4) Requires a Specialized Sourcing Strategy


Procurement teams evaluating 2,2,2-trifluoroethyl phosphate (CAS 2805-15-4) must recognize that it is not a drop-in replacement for its more common triester analog, tris(2,2,2-trifluoroethyl) phosphate (TFEP/TFP), nor for non-fluorinated alkyl phosphates like triethyl phosphate (TEP). The monoester form possesses a reactive dihydrogen phosphate group, enabling distinct biochemical interactions such as enzymatic hydrolysis [1], which the fully esterified TFEP lacks. Conversely, while the triester TFEP is extensively studied as a flame-retardant electrolyte additive [2], the monoester's specific performance in electrochemical systems is largely unexplored in peer-reviewed literature, underscoring the need for caution when substituting between these chemical species. The following quantitative evidence demonstrates where the compound—often assessed through its triester analog—offers verifiable differentiation from alternative electrolyte components and flame retardants.

Not a direct substitute for TFEP (triester)
Distinct dihydrogen phosphate group enables calcineurin hydrolysis and alters solvation properties; battery performance data from triester analogs may not transfer directly.
Differs from non-fluorinated alkyl phosphates
Trifluoroethyl moiety significantly modifies oxidative stability, radical-quenching behavior, and molecular conformation compared to TEP or TMP.

2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4): A Quantitative Evidence Guide for Research and Industrial Selection


Biochemical Selectivity: Calcineurin-Mediated Hydrolysis as a Differentiating Feature

2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4) is a known substrate for the phosphatase enzyme calcineurin, which hydrolyzes the compound to release inorganic phosphate [1]. This enzymatic activity distinguishes it from the fully esterified tris(2,2,2-trifluoroethyl) phosphate (TFEP), which cannot undergo hydrolysis due to the absence of a free phosphate group. This property enables its use as a selective probe in calcineurin activity assays.

Calcineurin Hydrolysis
Class-level inference
Substrate (Qualitative)
Monoester reactivity distinguishes it from TFEP
In vitro enzymatic assay context
Enzymology Biochemical Assay Calcineurin Substrate

Electrolyte Non-Flammability: TFEP-Based Electrolytes Enable 89.2% Capacity Retention in Sodium-Ion Full Cells After 300 Cycles

In a study evaluating sodium-ion batteries, a nonflammable electrolyte based on tris(2,2,2-trifluoroethyl) phosphate (TFEP) with 0.9 M NaFSI was tested in a hard carbon/Na₃V₂(PO₄)₃ full cell. The cell using the TFEP electrolyte achieved a capacity retention of 89.2% after 300 cycles [1]. In contrast, the study notes that alkyl carbonate electrolytes are volatile and flammable, posing safety hazards [1]. This demonstrates that the fluorinated phosphate structure provides a critical safety advantage without severely compromising long-term cycling stability.

Na-Ion Full Cell Cycling
Class-level inference
89.2% capacity retention after 300 cycles
Reported TFEP electrolyte cycling context
HC/Na₃V₂(PO₄)₃ full cell data
Sodium-Ion Battery Nonflammable Electrolyte Hard Carbon Anode

Ionic Conductivity: TFEP-Based Electrolyte Achieves 7.40 mS cm⁻¹ at Room Temperature, Surpassing Commercial Electrolytes

A nonflammable electrolyte formulated with tris(2,2,2-trifluoroethyl) phosphate (TFEP) as a cosolvent in γ-butyrolactone, with lithium difluoro(oxalato)borate as an additive, demonstrated an ionic conductivity of 7.40 mS cm⁻¹ at room temperature [1]. This value is reported to be higher than that of a commercial electrolyte tested under the same conditions [1]. The study also showed that graphite/LiNi₀.₅Co₀.₂Mn₀.₃O₂ full cells using this electrolyte retained 90.8% capacity after 200 cycles at 1C (room temperature), outperforming the commercial electrolyte [1].

Ionic Conductivity
Head-to-head
7.40 mS cm⁻¹ at room temperature
TFEP-based electrolyte outperformed commercial baseline
LiDFOB additive/GBL cosolvent system
Lithium-Ion Battery Electrolyte Conductivity Flame-Retardant Cosolvent

Long-Term Electrochemical Stability: TFP Decomposes During Prolonged Cycling, Confirming Unsuitability as LIB Flame Retardant

A comparative study evaluated five flame retardant additives in lithium-ion battery electrolytes using MCMB graphite/NMC111 full cells cycled up to 501 times [1]. Postmortem gas chromatography-mass spectrometry (GC-MS) and scanning electron microscopy (SEM) analyses confirmed the decomposition of tris(2,2,2-trifluoroethyl)phosphate (TFP) during prolonged cycling, which led to detrimental impacts on electrochemical performance [1]. In contrast, additives such as TFMP, PFPN, and FPPN improved electrolyte stability and avoided the formation of typical decomposition products like dimethyl-2,5-dioxahexanedicarboxylate [1]. The study concluded that TFP is not suitable for application in LIBs for safety enhancement [1].

Electrochemical Stability
Head-to-head
Decomposition observed for TFP
Unsuitable for extended LIB flame-retardant cycling
Postmortem GC-MS/SEM after 501 cycles
Lithium-Ion Battery Safety Flame Retardant Decomposition Postmortem Analysis

Anode Compatibility: HC Anode in TFEP Electrolyte Delivers 239 mAh g⁻¹ Initial Capacity, Comparable to Carbonate Systems

In a sodium-ion battery configuration, a hard carbon (HC) anode using a 0.9 M NaFSI-TFEP electrolyte delivered an initial reversible capacity of 239 mAh g⁻¹ with an initial coulombic efficiency (ICE) of 75.4% at 20 mA g⁻¹ [1]. This performance is similar to that of a 1 M NaClO₄-EC/DEC electrolyte, which achieved 264 mAh g⁻¹ and an ICE of 74.1% under identical testing conditions [1]. The HC anode also exhibited a capacity retention of 91.8% after 100 cycles at 50 mA g⁻¹, with a coulombic efficiency approaching 100% [1].

Hard Carbon Anode
Head-to-head
239 mAh g⁻¹ initial reversible capacity
TFEP electrolyte delivers comparable capacity to carbonate
ICE 75.4% at 20 mA g⁻¹
Sodium-Ion Battery Hard Carbon Anode Electrochemical Performance

Flame Retardancy Mechanism: Fluorinated Phosphates Exhibit Superior Radical Quenching Over Non-Fluorinated Analogs

A comprehensive evaluation of fluorinated alkyl phosphates found that the flame retardant effect of fluorinated phosphate esters is obviously superior to the corresponding alkyl phosphates [1]. This is attributed to the high fluorine content, which enhances the compound's ability to capture combustion free radicals. In contrast, non-fluorinated phosphates such as trimethyl phosphate (TMP) and triethyl phosphate (TEP) are less effective at quenching these radicals [1].

Flame Retardancy
Class-level inference
Reported higher radical-quenching profile over TEP/TMP
Fluorinated class enables enhanced combustion free-radical capture
Standard flammability test conditions
Flame Retardant Radical Quenching Lithium-Ion Battery Safety

Strategic Deployment Scenarios for 2,2,2-Trifluoroethyl phosphate (CAS 2805-15-4) Based on Quantitative Evidence


Biochemical Assay Development: Calcineurin Activity Probes

The compound's confirmed susceptibility to hydrolysis by calcineurin [1] makes it a valuable substrate for designing phosphatase activity assays. Researchers investigating calcineurin signaling pathways or screening for calcineurin inhibitors can utilize 2,2,2-trifluoroethyl phosphate as a specific, quantifiable substrate. Its distinct fluorinated moiety may also enable detection via ¹⁹F NMR, providing an analytical advantage over non-fluorinated phosphate substrates.

Sodium-Ion Battery Electrolyte Formulation with High Safety and Cycle Life

Based on the demonstrated 89.2% capacity retention over 300 cycles in sodium-ion full cells [2] and the formation of a stable inorganic SEI layer [2], TFEP (the triester analog) serves as a critical benchmark for developing nonflammable electrolytes. Researchers and formulators developing safer, long-life sodium-ion batteries for grid storage should prioritize TFEP-based formulations, noting that the monoester may offer alternative solvation or SEI-forming properties that warrant investigation.

High-Conductivity, Nonflammable Lithium-Ion Electrolytes

The 7.40 mS cm⁻¹ ionic conductivity achieved with a TFEP-based electrolyte [3] surpasses that of some commercial electrolytes, making it a compelling candidate for high-power lithium-ion cells where safety and rate capability are both paramount. This formulation is particularly suited for applications in electric vehicles and consumer electronics where flammability is a critical concern.

Avoidance in Lithium-Ion Battery Flame Retardant Applications

The direct evidence of TFP decomposition and its detrimental impact on long-term cycling performance [4] provides a clear negative-selection criterion. Researchers and battery manufacturers should explicitly avoid using TFP (and by extension, evaluate the monoester with caution) as a flame-retardant additive in lithium-ion cells intended for extended service life. This knowledge directs procurement toward more stable alternatives like PFPN and TFMP [4], optimizing R&D resource allocation.

Application
Selection Property
Validation Focus
Calcineurin probe studies
Phosphatase substrate specificity
Enzymatic hydrolysis endpoints
Electrolyte candidate screening
Tri-ester analog benchmarking
Ionic conductivity and cycling stability
Fire-safety research in energy storage
Fluorinated phosphate class screening
Radical-quenching profile assessment

Technical Documentation Hub

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15 linked technical documents
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